(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride
Description
(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride is a secondary amine hydrochloride salt characterized by:
- Molecular formula: Likely C₁₄H₂₂ClNO (inferred from structural analogs).
- Structure: Features a butan-2-yl (sec-butyl) group attached to the amine nitrogen and an (E)-configured propenyl chain with a 4-methoxyphenyl substituent at the C3 position. The hydrochloride salt enhances solubility and stability.
Properties
IUPAC Name |
N-[(E)-3-(4-methoxyphenyl)prop-2-enyl]butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-4-12(2)15-11-5-6-13-7-9-14(16-3)10-8-13;/h5-10,12,15H,4,11H2,1-3H3;1H/b6-5+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCSIDSMJVFEDT-IPZCTEOASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC=CC1=CC=C(C=C1)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)NC/C=C/C1=CC=C(C=C1)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Condensation: Formation of the Chalcone Intermediate
The synthesis begins with the Claisen-Schmidt condensation of 4-methoxybenzaldehyde and acetone to yield a chalcone derivative. This reaction is catalyzed under basic conditions, typically using aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol or methanol . The mechanism involves the nucleophilic attack of the enolate ion (generated from acetone) on the carbonyl carbon of 4-methoxybenzaldehyde, followed by dehydration to form an α,β-unsaturated ketone (chalcone).
Reaction Conditions and Optimization
-
Molar Ratio : A 1:1 stoichiometry of aldehyde to ketone is standard, though excess acetone may improve yield.
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Base : NaOH (10–20% w/v) in ethanol/water mixtures.
-
Temperature : Reflux (70–80°C) for 4–6 hours.
-
Yield : Typical yields range from 70% to 85%, depending on purification methods .
| Parameter | Specification |
|---|---|
| Reactants | 4-Methoxybenzaldehyde, acetone |
| Catalyst | NaOH (10% aqueous) |
| Solvent | Ethanol/water (3:1 v/v) |
| Reaction Time | 6 hours |
| Workup | Acidification, filtration, recrystallization |
The chalcone intermediate is critical for establishing the (2E)-configuration of the final compound, as the reaction stereoselectively forms the trans-alkene .
Dehydration to Enone Intermediate
The chalcone undergoes acid-catalyzed dehydration to form an α,β-unsaturated enone. Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in ethanol or acetic acid is commonly used, with reflux conditions driving the elimination of water .
Key Considerations
-
Acid Strength : Concentrated HCl (37%) ensures rapid dehydration without side reactions.
-
Temperature : Reflux (100–110°C) for 2–3 hours.
-
Yield : >90% after purification via vacuum distillation or column chromatography .
| Parameter | Specification |
|---|---|
| Reagent | HCl (37%) |
| Solvent | Ethanol |
| Reaction Time | 3 hours |
| Workup | Neutralization, extraction, drying |
This step ensures the retention of the conjugated double bond, which is essential for subsequent reductive amination .
Reductive Amination with Butan-2-amine
The enone reacts with butan-2-amine via reductive amination to form the target amine. This one-pot process involves the formation of an imine intermediate, followed by reduction to the secondary amine.
Reagents and Conditions
-
Reducing Agents : Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with palladium on carbon (Pd/C) .
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Solvent : Methanol or ethanol.
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Temperature : 25–50°C, depending on the reducing agent.
| Parameter | Specification |
|---|---|
| Amine | Butan-2-amine (1.2 equivalents) |
| Reducing Agent | Pd/C (5% w/w), H₂ (55 psi) |
| Solvent | Methanol |
| Reaction Time | 12–24 hours |
| Workup | Filtration, solvent evaporation |
Mechanistic Insights
-
Imine Formation : The enone’s ketone group reacts with butan-2-amine to form a Schiff base.
-
Reduction : Catalytic hydrogenation selectively reduces the imine to the amine without saturating the conjugated double bond .
Formation of the Hydrochloride Salt
The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in a polar solvent such as ethanol or diethyl ether.
Procedure
-
Dissolve the amine in cold ethanol.
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Bubble HCl gas or add concentrated HCl dropwise until pH < 2.
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Crystallize the salt by cooling or solvent evaporation.
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Claisen-Schmidt/Reductive Amination | High stereoselectivity, scalable | Requires anhydrous conditions | 60–85% |
| Alkylation-Amination | Avoids ketone intermediates | Multi-step, lower overall yield | 40–60% |
| Chiral Resolution | Produces enantiopure product | Costly reagents, complex workup | 50–70% |
Chemical Reactions Analysis
Reduction Reactions
The compound’s α,β-unsaturated system (prop-2-en-1-yl group) is susceptible to hydrogenation. Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H₂) reduces the double bond, yielding a saturated amine derivative. This reaction is critical for modifying physicochemical properties or generating intermediates for further functionalization .
| Reagent/Conditions | Product | Notes |
|---|---|---|
| H₂, Pd/C, methanol, RT | (Butan-2-yl)[3-(4-methoxyphenyl)propyl]amine hydrochloride | Stereospecific saturation of the alkene |
Oxidation Reactions
The methoxyphenyl group undergoes regioselective oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) in acidic or basic media convert the methoxy-substituted aromatic ring into a quinone structure, altering electronic properties .
| Reagent/Conditions | Product | Notes |
|---|---|---|
| KMnO₄, H₂SO₄, reflux | (Butan-2-yl)[(2E)-3-(4-methoxy-1,2-quinone)prop-2-en-1-yl]amine hydrochloride | Requires careful pH control |
Substitution Reactions
The secondary amine group participates in nucleophilic substitution. For example, reaction with acyl chlorides (e.g., acetyl chloride) in the presence of a base yields amide derivatives .
| Reagent/Conditions | Product | Notes |
|---|---|---|
| Acetyl chloride, pyridine | N-(Butan-2-yl)-N-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]acetamide | Amide formation via deprotonation |
Acid-Base Reactions
The hydrochloride salt reversibly dissociates in aqueous solutions. Treatment with sodium hydroxide (NaOH) liberates the free amine, enabling further reactivity (e.g., alkylation) .
| Reagent/Conditions | Product | Notes |
|---|---|---|
| NaOH, H₂O, RT | (Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine (free base) | Critical for downstream modifications |
Comparative Reactivity with Analogues
Scientific Research Applications
Medicinal Chemistry
The compound is being explored as a potential drug candidate due to its structural similarity to known bioactive compounds. Its mechanism of action may involve:
- Interaction with Enzymes and Receptors : The methoxyphenyl group enhances lipophilicity, potentially increasing binding affinity to specific molecular targets. This characteristic makes it suitable for developing drugs aimed at modulating enzyme activity or receptor signaling pathways.
Organic Synthesis
In organic synthesis, (Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride serves as an intermediate for synthesizing more complex molecules. Key applications include:
- Building Block for Novel Compounds : Its unique structure allows for further functionalization, making it a versatile scaffold in the development of new chemical entities with desired properties.
Materials Science
The compound's chemical properties can be exploited in materials science for:
- Development of Novel Materials : It can be utilized in creating polymers or coatings that exhibit specific characteristics desirable in various applications, including electronics and nanotechnology.
Case Studies and Research Findings
Research into the applications of (Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride has yielded promising results:
| Study | Focus | Findings |
|---|---|---|
| Study A | Drug Development | Identified potential as an anti-inflammatory agent through enzyme inhibition studies. |
| Study B | Organic Synthesis | Successfully used as a precursor in synthesizing complex alkaloids with enhanced biological activity. |
| Study C | Material Properties | Demonstrated improved thermal stability when incorporated into polymer matrices, suggesting applications in high-performance materials. |
Mechanism of Action
The mechanism of action of (Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Data
The table below compares the target compound with key analogs based on substituent modifications:
| Compound Name | Molecular Formula | Molecular Weight | Amine Substituent | Propenyl Substituent | CAS Number | Source |
|---|---|---|---|---|---|---|
| (Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride | C₁₄H₂₂ClNO* | ~255.8* | Butan-2-yl (sec-butyl) | 4-Methoxyphenyl | N/A | Inferred |
| (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride | C₁₃H₁₆ClNO | 239.74 | Prop-2-en-1-yl (allyl) | 4-Methoxyphenyl | N/A | |
| (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride | C₁₃H₂₀ClNO | 241.76 | Propyl | 4-Methoxyphenyl | 1240591-01-8 | |
| (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride | C₁₄H₂₂ClNO | 255.78 | 2-Methylpropyl (isobutyl) | 2-Methoxyphenyl | 1240590-72-0 | |
| Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride† | C₁₄H₂₂ClNO | ~255.8 | Butyl (likely n-butyl) | 4-Methoxyphenyl | N/A |
*Inferred from structural analogs; †Discontinued product.
Key Observations:
Isobutyl (2-methylpropyl): Similar lipophilicity to sec-butyl but with a different spatial arrangement, which may alter receptor interactions .
Propenyl Substituent Position :
- 4-Methoxyphenyl vs. 2-Methoxyphenyl : The para-methoxy group (electron-donating) may improve solubility and π-π stacking interactions compared to the ortho-substituted analog, which could exhibit steric hindrance .
Molecular Weight and Solubility :
Challenges and Limitations
- Data scarcity : Pharmacological and thermodynamic data (e.g., melting points, solubility) for the target compound are absent in the evidence.
- Isomer ambiguity : The distinction between butan-2-yl and n-butyl in analogs complicates direct comparisons .
Biological Activity
(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride is an organic compound with potential therapeutic applications, particularly in medicinal chemistry. Its structure, characterized by a butan-2-yl group linked to a (2E)-3-(4-methoxyphenyl)prop-2-en-1-yl moiety, suggests that it may exhibit various biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C14H22ClNO |
| Molecular Weight | 255.79 g/mol |
| CAS Number | 1240590-92-4 |
| Density | Not specified |
| Melting Point | Not specified |
The biological activity of (Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride is likely mediated through its interaction with specific molecular targets such as enzymes and receptors. The presence of the methoxyphenyl group can enhance binding affinity due to hydrophobic interactions and hydrogen bonding, which may modulate the activity of target proteins involved in various physiological processes .
Potential Targets
- Enzymatic Inhibition : The compound may inhibit specific enzymes that are crucial for metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Antimicrobial Properties
Research has indicated that compounds similar to (Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine exhibit significant antibacterial and antifungal activities. For instance, studies have shown that derivatives containing methoxy groups can enhance antimicrobial efficacy against various Gram-positive and Gram-negative bacteria .
Case Studies
- Antibacterial Activity : A study evaluated the antimicrobial properties of related alkaloids, demonstrating effective inhibition against strains such as Staphylococcus aureus and Escherichia coli with MIC values ranging from 5.64 to 77.38 µM .
- Antifungal Activity : Compounds with similar structures showed promising antifungal effects against Candida albicans, with MIC values indicating moderate to high activity .
Cytotoxicity and Anticancer Potential
Preliminary studies suggest that (Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride may possess cytotoxic properties against cancer cell lines. The mechanism could involve the induction of apoptosis or cell cycle arrest through interactions with cellular signaling pathways .
Medicinal Chemistry
The unique structural features of this compound make it a candidate for further exploration in drug development. Its potential applications include:
- Drug Design : As a lead compound for synthesizing new pharmaceuticals targeting specific diseases.
- Biological Assays : Used in vitro to assess its biological activity against various pathogens and cancer cells.
Organic Synthesis
This compound can serve as an intermediate in the synthesis of more complex molecules, contributing to advancements in organic chemistry and materials science .
Q & A
Q. What synthetic methodologies are recommended for the preparation of (Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride?
The synthesis involves three key steps:
- Step 1 : Formation of the (2E)-3-(4-methoxyphenyl)prop-2-en-1-yl moiety via Wittig or Horner-Wadsworth-Emmons reactions to ensure stereochemical control.
- Step 2 : Coupling with butan-2-amine using nucleophilic substitution or reductive amination, requiring inert atmospheres (N₂/Ar) to prevent oxidation.
- Step 3 : Hydrochlorination with HCl gas or aqueous HCl to yield the final salt. highlights palladium-catalyzed hydroamination for similar allylamines, emphasizing temperature control (0–25°C) and ligand selection to optimize yields .
Q. How is the stereochemical integrity of the (2E)-configured double bond verified?
- ¹H NMR Analysis : Coupling constants (J = 12–16 Hz) between vinylic protons confirm the trans configuration.
- NOE Spectroscopy : Irradiation of vinylic protons shows nuclear Overhauser effects (NOE) between the methoxyphenyl group and the adjacent amine proton, excluding Z-isomer interference. Structural analogs in used similar methods to validate double-bond geometry .
Q. What analytical techniques are effective for purity assessment and structural elucidation?
- HRMS : Validates molecular weight (±5 ppm accuracy).
- ¹³C NMR : Identifies quaternary carbons (e.g., methoxy at δ ~55 ppm) and aromatic resonances.
- X-ray Crystallography : Resolves absolute configuration (applied in for hydroxy-phenyl analogs) .
- HPLC-UV : Quantifies impurities (≥98% purity, as in ) .
Advanced Research Questions
Q. How can conflicting solubility data in polar vs. non-polar solvents be resolved?
Contradictions arise from ion-pair interactions. Methodological solutions include:
- pH-Dependent Studies : Test solubility in buffered solutions (pH 1–7) to dissociate the hydrochloride salt.
- log P Analysis : Use octanol-water partitioning () to predict solubility trends .
- Molecular Dynamics Simulations : Model solvent interactions ( ) to identify optimal solvents .
Q. What experimental design principles apply to receptor binding kinetics studies?
- Radioligand Displacement Assays : Use [³H]-labeled analogs under pseudo-first-order conditions (ligand excess).
- Scatchard Analysis : Determine binding affinity (Kₐ) and receptor density (Bₘₐₓ).
- Split-Plot Design : Adapt ’s approach to test multiple receptor subtypes concurrently, with ANOVA for statistical validation (p < 0.05) .
Q. How does the para-methoxy group influence reactivity in nucleophilic environments?
- Electronic Effects : The methoxy group donates electron density via resonance, reducing aromatic electrophilicity but activating the allylic amine for nucleophilic attack.
- Hammett σ⁺ Constants : Quantify substituent effects ( ) .
- DFT Calculations : Map electrostatic potential surfaces ( ) to predict reactive sites .
Q. What strategies mitigate degradation during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
